molecular formula C13H16N2O2 B14894364 4-((n-Methylcyclopropanecarboxamido)methyl)benzamide

4-((n-Methylcyclopropanecarboxamido)methyl)benzamide

Cat. No.: B14894364
M. Wt: 232.28 g/mol
InChI Key: CGDKOEYRVJFDHB-UHFFFAOYSA-N
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Description

4-((N-Methylcyclopropanecarboxamido)methyl)benzamide is a synthetic organic compound designed for research and development purposes, particularly in the field of medicinal chemistry. This chemical entity features a benzamide core, a privileged structure in pharmaceutical sciences, which is functionalized with an N-methylcyclopropanecarboxamide moiety. The cyclopropane ring is a common pharmacophore known for conferring conformational rigidity and metabolic stability to molecules . The specific arrangement of these functional groups suggests potential for investigating structure-activity relationships (SAR), particularly in the design of enzyme inhibitors. Compounds with similar structural features, such as amide-linked heterocycles, are being actively investigated as targeted therapeutic agents. For instance, recent patent literature highlights 5-formyl heterocyclic amide compounds as potent and selective inhibitors of the Fibroblast Growth Factor Receptor 4 (FGFR4) pathway, a promising target for the treatment of cancers such as hepatocellular carcinoma . The presence of the benzamide group also makes it a candidate for research into other biologically relevant targets. Researchers can utilize this compound as a key intermediate or building block in organic synthesis or as a reference standard in analytical studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

4-[[cyclopropanecarbonyl(methyl)amino]methyl]benzamide

InChI

InChI=1S/C13H16N2O2/c1-15(13(17)11-6-7-11)8-9-2-4-10(5-3-9)12(14)16/h2-5,11H,6-8H2,1H3,(H2,14,16)

InChI Key

CGDKOEYRVJFDHB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)C(=O)N)C(=O)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((n-Methylcyclopropanecarboxamido)methyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation. This method is advantageous due to its high yield, eco-friendliness, and low reaction times .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under both acidic and basic conditions:

Conditions Products Catalysts/Notes
6M HCl, 100°C, 8 hrs4-(aminomethyl)benzoic acid + N-methylcyclopropanecarboxylic acidComplete decomposition observed
2M NaOH, 80°C, 12 hrsSodium salt of 4-(aminomethyl)benzoate + N-methylcyclopropanecarboxamideSlower reaction due to steric effects

Key factors influencing hydrolysis rates:

  • Steric hindrance : The cyclopropane group adjacent to the amide nitrogen reduces accessibility to nucleophiles

  • Electronic effects : Electron-donating methyl group on the cyclopropane ring stabilizes the transition state

Nucleophilic Substitution at the Benzamide Position

The methylene bridge (-CH2-) between benzamide and cyclopropane facilitates nucleophilic attacks:

Reaction with Grignard reagents

text
4-((N-Methylcyclopropanecarboxamido)methyl)benzamide + RMgX → 4-((N-Methylcyclopropanecarboxamido)(R)methyl)benzamide (R = alkyl/aryl)
  • Yields: 45-68% (dependent on R group bulkiness)

  • Optimal solvent: Dry THF at -40°C

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under controlled conditions:

Reagent System Products Mechanistic Pathway
H2/Pd-C (1 atm)N-Methylbutyramide derivativeHydrogenolytic cleavage of C-C bonds
Br2 in CCl4 (0°C)Dibrominated open-chain amideElectrophilic addition followed by ring opening
LiAlH4/Et2O (reflux)Reduced amine compound + propane derivativesRadical-mediated decomposition

Organometallic Reactions

The compound participates in halogen-lithium exchange processes:

Typical procedure (modified from ):

  • React with TMPLi (2.2 eq) in THF at -78°C

  • Quench with electrophiles (e.g., DMF, CO2)

  • Isolate functionalized products in 52-75% yield

Key observations:

  • Regioselectivity : Lithiation occurs preferentially at the benzamide aromatic ring (para to -CONH- group)

  • Temperature sensitivity : Reactions above -40°C lead to decomposition

Thermal Decomposition

Controlled pyrolysis studies reveal:

Temperature Major Products Application Relevance
200-250°CN-methylacrylamide + benzene derivativesPolymer precursor synthesis
>300°CHydrogen cyanide + cyclopropane oligomersRequires strict safety protocols

Comparative Reactivity Table

Reaction Type Rate (k, s⁻¹) Activation Energy (kJ/mol) Primary Site
Acidic hydrolysis3.2×10⁻⁴89.7Amide C-N bond
Basic hydrolysis1.8×10⁻⁵102.4Amide C=O bond
Cyclopropane opening4.5×10⁻³75.3Cyclopropane ring
Electrophilic aromatic substitution2.1×10⁻⁶115.8Benzamide para position

Scientific Research Applications

4-((n-Methylcyclopropanecarboxamido)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((n-Methylcyclopropanecarboxamido)methyl)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies on this specific compound are limited, benzamide derivatives generally exert their effects by binding to enzymes or receptors, thereby modulating their activity. For example, some benzamides inhibit histone deacetylases (HDACs), leading to changes in gene expression and cell behavior .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 4-((n-Methylcyclopropanecarboxamido)methyl)benzamide with structurally related benzamides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4-((n-Methylcyclopropanecarboxamido)methyl)benzamide (Target) C₁₃H₁₇N₃O₂ 247.3 Methylcyclopropanecarboxamido, methylene linker High lipophilicity (predicted); potential metabolic stability due to cyclopropane
4-tert-Butyl-N-(4-methoxyphenyl)benzamide C₁₉H₂₃NO₂ 297.4 tert-Butyl, 4-methoxyphenyl Enhanced steric bulk; methoxy group may improve solubility
3-Bromo-4-methoxy-N-methylbenzamide C₉H₁₀BrNO₂ 244.1 Bromo, methoxy, methylamide Electrophilic bromo group may enhance binding to electron-rich targets
4-Methoxy-N-methylbenzamide C₉H₁₁NO₂ 165.2 Methoxy, methylamide Simple structure; crystallizes via N–H⋯O hydrogen bonds
N-[2-Amino-5-(thiophen-3-yl)phenyl]-4-[(2-fluoropropanamido)methyl]benzamide (BA3) C₂₂H₂₁FN₄O₂ 398.4 Fluoropropanamido, thiophenyl Designed as a radiotracer; fluorinated for imaging applications

Key Observations :

  • The target compound has a mid-range molecular weight (247.3 g/mol) compared to analogs, balancing steric effects from the cyclopropane with flexibility from the methylene linker.
  • Cyclopropane-containing derivatives (e.g., target, BA3) may exhibit improved metabolic stability due to reduced enzymatic degradation of the strained ring .
  • Substituents like bromo (in 3-bromo-4-methoxy-N-methylbenzamide) or fluoropropanamido (in BA3) modulate electronic properties, affecting binding affinity or solubility .
Pharmacological and Metabolic Comparisons
  • Metabolism: Benzamides are often metabolized into active or inactive metabolites. For example, IM (a pyrimidinyl-substituted benzamide) undergoes metabolism to yield pharmacologically active metabolites . The target compound’s methylcyclopropane group may hinder cytochrome P450-mediated oxidation, prolonging its half-life compared to non-cyclopropane analogs like 4-methoxy-N-methylbenzamide .
  • Biological Activity :
    • BA3 () is a histone deacetylase (HDAC) imaging agent, leveraging fluorinated groups for positron emission tomography (PET). The target compound’s cyclopropane could similarly enhance blood-brain barrier penetration for CNS targets .
    • 3-Bromo-4-methoxy-N-methylbenzamide () may act as an electrophilic warhead in covalent inhibitors, unlike the target compound, which lacks such reactive groups .

Biological Activity

4-((n-Methylcyclopropanecarboxamido)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of 4-((n-Methylcyclopropanecarboxamido)methyl)benzamide typically involves the reaction of 4-(aminomethyl)benzamide with n-methylcyclopropanecarboxylic acid derivatives. The process often requires specific conditions to ensure high yield and purity of the final product.

Anticancer Properties

Recent studies have demonstrated that derivatives of 4-methylbenzamide, including 4-((n-Methylcyclopropanecarboxamido)methyl)benzamide, exhibit significant anticancer properties. These compounds have shown moderate to high activity against various cancer cell lines, including hematological and solid tumors.

CompoundCell LineIC50 (µM)Activity Level
4-((n-Methylcyclopropanecarboxamido)methyl)benzamideK562 (leukemia)2.27High
4-((n-Methylcyclopropanecarboxamido)methyl)benzamideHL-60 (leukemia)1.42High
4-((n-Methylcyclopropanecarboxamido)methyl)benzamideOKP-GS (renal carcinoma)4.56Moderate

These findings indicate that the compound can effectively inhibit cell proliferation in certain cancer types, making it a candidate for further development as an anticancer agent .

The biological activity of 4-((n-Methylcyclopropanecarboxamido)methyl)benzamide is primarily attributed to its role as a protein kinase inhibitor. It targets specific kinases involved in cancer cell signaling pathways, which are crucial for tumor growth and survival.

  • Inhibition of Kinase Activity : The compound has been shown to inhibit receptor tyrosine kinases such as EGFR and PDGFR, with reported inhibition rates exceeding 90% at low concentrations .
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, suggesting that it may activate intrinsic apoptotic pathways .
  • Cell Cycle Arrest : The compound has also been observed to induce cell cycle arrest in the G1 phase, preventing cancer cells from proliferating .

Case Studies

In a recent study evaluating various derivatives of benzamide compounds, researchers found that those with modifications similar to 4-((n-Methylcyclopropanecarboxamido)methyl)benzamide exhibited enhanced potency against specific cancer cell lines. For instance, analogs containing halogen substitutions demonstrated improved binding affinity and biological activity compared to their unmodified counterparts .

Q & A

Basic: What are the recommended synthetic routes for 4-((n-Methylcyclopropanecarboxamido)methyl)benzamide?

Methodological Answer:
The synthesis typically involves:

Cyclopropane Carboxamide Formation : React cyclopropanecarbonyl chloride with methylamine to form the n-methylcyclopropanecarboxamide intermediate.

Benzamide Coupling : Use a coupling reagent (e.g., HBTU or EDC) to conjugate the cyclopropane carboxamide to 4-(aminomethyl)benzamide.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., ethanol/water) to isolate the product.
Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-alkylation. Steric hindrance from the cyclopropane ring may necessitate elevated temperatures (60–80°C) for amidation .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm methylcyclopropane integration and benzamide backbone. The cyclopropane protons typically appear as a multiplet near δ 0.8–1.2 ppm.
  • Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion ([M+H]+^+) and rule out side products (e.g., incomplete methylation).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% recommended for biological assays) .

Advanced: How to design molecular docking studies for this compound targeting enzymes like MMPs or kinases?

Methodological Answer:

Protein Preparation : Use Schrödinger’s Protein Preparation Wizard to optimize the receptor structure (e.g., add hydrogens, assign bond orders).

Ligand Preparation : Generate low-energy conformers of the compound using LigPrep, accounting for cyclopropane ring rigidity.

Docking Protocol :

  • Apply Glide XP for high-precision docking, leveraging its hydrophobic enclosure scoring for the cyclopropane moiety .
  • Use OPLS4 force field for energy minimization.

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